

# Quantitative analysis of Valsartan in human plasma with Valsartan-d3

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## Compound of Interest

Compound Name: Valsartan-d3

Cat. No.: B562332

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An Application Note for the Quantitative Analysis of Valsartan in Human Plasma using a Validated LC-MS/MS Method

## Introduction

Valsartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure. Accurate and reliable quantification of Valsartan in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Valsartan in human plasma, utilizing its deuterated stable isotope, **Valsartan-d3**, as the internal standard (IS) to ensure high accuracy and precision. The protocol employs a solid-phase extraction (SPE) technique for sample clean-up, providing high recovery and minimizing matrix effects.

## Principle

The method involves the extraction of Valsartan and the internal standard (**Valsartan-d3**) from human plasma using solid-phase extraction. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. The use of a stable isotope-labeled internal standard compensates for potential variability during sample preparation and analysis, leading to reliable quantification.<sup>[1]</sup>

## Materials and Instrumentation

### Reagents and Chemicals

- Valsartan reference standard (Purity  $\geq 99\%$ )
- **Valsartan-d3** internal standard (Purity  $\geq 99\%$ )
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Drug-free human plasma (K3EDTA)

### Instrumentation

- Liquid Chromatography: Shimadzu, Waters ACQUITY, or equivalent UPLC/HPLC system.
- Mass Spectrometer: Sciex API 4000/5500, Waters Xevo TQ, or equivalent triple quadrupole mass spectrometer with an ESI source.
- SPE Cartridges: Oasis HLB (30 mg/1 cc) or equivalent.<sup>[1]</sup>
- Analytical Column: C18 column (e.g., Waters XBridge C18, 100 × 4.6 mm, 3.5  $\mu\text{m}$ ).<sup>[2]</sup>

## Experimental Protocols

### Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Valsartan and **Valsartan-d3** in methanol to prepare individual primary stock solutions of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the Valsartan primary stock solution with a 50:50 methanol:water mixture to create working standards for calibration curve (CC)

and quality control (QC) samples.

- Internal Standard (IS) Working Solution: Dilute the **Valsartan-d3** primary stock solution with a 50:50 methanol:water mixture to achieve a final concentration of approximately 1000 ng/mL.

## Preparation of Calibration Curve and Quality Control Samples

- Calibration Curve (CC) Standards: Spike drug-free human plasma with the appropriate Valsartan working standard solutions to prepare a series of calibration standards. A typical concentration range is 5.00 ng/mL to 10,000 ng/mL.[3]
- Quality Control (QC) Samples: Independently prepare QC samples in drug-free plasma at four concentration levels:
  - Lower Limit of Quantification (LLOQ): e.g., 5.00 ng/mL[3]
  - Low QC (LQC): e.g., 15.0 ng/mL[3]
  - Medium QC (MQC): e.g., 4000 ng/mL[3]
  - High QC (HQC): e.g., 7500 ng/mL[3]

## Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol outlines the steps for extracting Valsartan from plasma samples.

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## References

- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC

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- 2. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 3. scielo.br [scielo.br]
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